REACTION_CXSMILES
|
[C:1]([C:5]1[C:14]([N+:15]([O-])=O)=[CH:13][C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]=1[N+:18]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd].CO>[NH2:15][C:14]1[CH:13]=[C:8]([CH:7]=[C:6]([NH2:18])[C:5]=1[C:1]([CH3:3])([CH3:2])[CH3:4])[C:9]([O:11][CH3:12])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C(=O)OC)C=C1[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were hydrogenated under normal pressure and at room temperature in the presence of 2 g
|
Type
|
FILTRATION
|
Details
|
After the uptake of the theoretical amount of hydrogen, the solution was filtered from the catalyst
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in benzene
|
Type
|
CUSTOM
|
Details
|
purified over aluminum oxide, there
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1C(C)(C)C)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |